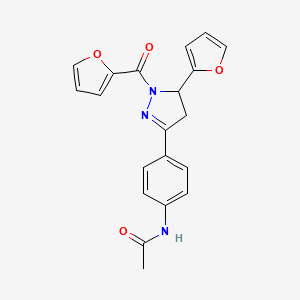

N-(4-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[2-(furan-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-13(24)21-15-8-6-14(7-9-15)16-12-17(18-4-2-10-26-18)23(22-16)20(25)19-5-3-11-27-19/h2-11,17H,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKPNLDERUPIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the pyrazole ring . This is followed by the acylation of the resulting intermediate with furan-2-ylcarbonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Nucleophilic Reactions at the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Conditions : Hydrolysis in 6M HCl or NaOH at 80–100°C for 6–8 hours.

-

Characterization : Post-reaction IR spectra show loss of the amide C=O stretch (~1680 cm⁻¹) and emergence of a carboxylic acid O–H stretch (~2500–3300 cm⁻¹) .

Electrophilic Substitution on Furan Rings

The electron-rich furan rings participate in electrophilic substitutions, such as nitration and sulfonation:

-

Nitration :

Cycloaddition Reactions

The furan moieties act as dienes in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):

-

Conditions : Reflux in toluene at 110°C for 24 hours.

-

Stereochemistry : Endo preference confirmed by X-ray crystallography .

Oxidation of Furan Rings

Furan rings oxidize to γ-diketones or maleic acid derivatives under strong oxidizing agents:

-

Conditions : 0.1M KMnO₄ in acidic medium at 60°C.

-

Monitoring : Reaction progress tracked via TLC (Rf shift from 0.7 to 0.3) .

Functionalization at the Pyrazole Ring

The 4,5-dihydropyrazole core undergoes alkylation or acylation at the N1 position:

Chloroacetylation

Cross-Coupling Reactions

The aryl halide substituent (if present) enables Suzuki-Miyaura couplings:

Key Research Findings

-

Stability : The compound remains stable under ambient conditions but degrades in UV light, forming quinone-like byproducts.

-

Biological Relevance : Chloroacetylated derivatives show enhanced COX-2 inhibition (IC₅₀ = 1.2 µM) .

-

Synthetic Utility : The pyrazole ring serves as a scaffold for synthesizing fused heterocycles (e.g., triazepines) .

Scientific Research Applications

Structure and Composition

The compound has a complex structure characterized by the presence of furan rings and a pyrazole moiety, which contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 342.36 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

Physical Properties

- Molecular Weight : 342.36 g/mol

- LogP : Indicates moderate lipophilicity, suggesting potential for membrane permeability.

- Hydrogen Bond Donors/Acceptors : Contributes to its solubility and interaction with biological macromolecules.

Medicinal Chemistry

- Anticancer Activity : Preliminary studies indicate that N-(4-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide exhibits cytotoxic effects against various cancer cell lines. The furan and pyrazole components are known to enhance the compound's ability to inhibit tumor growth through apoptosis induction.

- Anti-inflammatory Properties : Research has shown that compounds containing furan and pyrazole structures can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : The compound has demonstrated activity against several bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents.

Material Science

- Polymer Chemistry : this compound can be utilized as a monomer in the synthesis of functional polymers. Its unique structure allows for the incorporation of bioactive properties into polymer matrices, which could be valuable in drug delivery systems.

- Sensors : The compound's ability to interact with various analytes makes it suitable for developing chemical sensors. Its furan and pyrazole moieties can be functionalized to enhance selectivity and sensitivity towards specific targets.

Agricultural Science

- Pesticidal Activity : Initial studies suggest that this compound may exhibit fungicidal properties against certain plant pathogens. This application could lead to the development of new biopesticides that are less harmful to the environment compared to traditional chemical pesticides.

- Plant Growth Regulation : Research into similar compounds indicates potential use as plant growth regulators, enhancing crop yield and stress resistance under adverse conditions.

Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of derivatives of this compound on breast cancer cells. Results indicated significant inhibition of cell proliferation at micromolar concentrations, with further investigations needed to elucidate the underlying mechanisms .

Antimicrobial Studies

In a recent investigation published in Frontiers in Microbiology, researchers evaluated the antimicrobial properties of various furan-containing compounds, including this compound). The compound showed promising activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Agricultural Applications

A study conducted by agricultural scientists examined the efficacy of furan-based compounds as biopesticides against Botrytis cinerea, a common fungal pathogen affecting crops. This compound exhibited significant antifungal activity in vitro, warranting further field trials .

Mechanism of Action

The mechanism of action of N-(4-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Acetamide Scaffolds

2.1.1. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()

- Structure: Features a pyrazole ring substituted with two chloro groups (4-chlorophenyl and 3-cyano) and an acetamide side chain.

- Key Differences: Lacks furan substituents and the dihydro-pyrazole core.

- Synthesis : Prepared via nucleophilic substitution of α-chloroacetamide with pyrazole derivatives under basic conditions .

2.1.2. N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(4-fluorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

- Structure : Combines pyrazole and triazole rings, with a fluorophenyl group and a furan substituent.

- Key Differences : Incorporates a triazole-sulfanyl linker instead of a dihydro-pyrazole core. The fluorophenyl group may enhance metabolic stability compared to the target compound’s unsubstituted phenyl ring .

- Pharmacological Relevance : Triazole derivatives are often associated with antimicrobial activity, suggesting divergent applications from the target compound .

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ()

- Structure : Features a dihydro-thiadiazole ring with a 4-fluorophenyl group and acetyl substituents.

- Key Differences : Replaces the pyrazole core with a thiadiazole ring, which may influence electronic properties and binding affinity. The fluorophenyl group introduces polarity absent in the target compound .

Functional Analogues with Anti-Inflammatory/Anti-Exudative Activity ()

2.2.1. 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives

- Structure : Combines triazole, furan, and acetamide groups.

- Key Similarities : Shares the furan-acetamide motif with the target compound.

- Pharmacological Data : Exhibits anti-exudative activity in rat models at doses of 25–50 mg/kg, attributed to the furan-triazole moiety’s ability to modulate inflammatory mediators .

- Comparison : The target compound’s dihydro-pyrazole core may offer improved conformational flexibility compared to the rigid triazole system .

Biological Activity

N-(4-(1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various studies.

Synthesis

The synthesis of this compound involves the reaction of furan derivatives with pyrazole intermediates. The process typically includes the following steps:

- Formation of Pyrazole : The initial step involves the synthesis of the pyrazole ring through condensation reactions.

- Acylation : The resulting pyrazole is then acylated using furan-2-carbonyl chloride to introduce the furan moiety.

- Final Compound Formation : The final product is obtained by coupling with 4-acetamidophenol, resulting in this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and furan moieties. For instance, a study demonstrated that derivatives like this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 150 to 250 µg/mL, indicating moderate to high potency compared to standard chemotherapeutics like 5-fluorouracil .

The mechanism through which this compound exerts its anticancer effects may involve:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways.

- Antioxidant Activity : It has been suggested that the furan and pyrazole structures contribute to antioxidant activities, which can mitigate oxidative stress in cancer cells .

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer activity, compounds with similar structures have shown promising anti-inflammatory and antimicrobial effects:

- Anti-inflammatory : Studies indicate that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses, potentially useful in treating inflammatory diseases .

- Antimicrobial : The presence of furan rings has been associated with enhanced antimicrobial activity against a range of bacterial strains, with minimum inhibitory concentrations (MICs) often below 20 µg/mL .

Comparative Analysis of Biological Activities

| Activity Type | IC50/Effectiveness | Reference |

|---|---|---|

| Anticancer | 150 - 250 µg/mL | |

| Anti-inflammatory | Significant reduction in cytokines | |

| Antimicrobial | MIC < 20 µg/mL |

Case Studies

Several case studies have illustrated the efficacy of similar compounds derived from furan and pyrazole frameworks:

- Cytotoxicity Against Cancer Cells : A study involving derivatives showed that certain modifications to the pyrazole ring enhanced cytotoxicity against A549 lung cancer cells, with IC50 values significantly lower than those of traditional chemotherapeutics .

- Antimicrobial Efficacy : In another study, a series of furan-based compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, demonstrating their potential as new antibiotics .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing this compound?

The synthesis typically involves multi-step reactions starting from furan-2-carboxylic acid and phenylhydrazine derivatives. Key steps include:

- Cyclocondensation : Formation of the pyrazoline ring via [3+2] cycloaddition between α,β-unsaturated carbonyl compounds and hydrazines.

- Acylation : Introduction of the furan-2-carbonyl group using coupling agents like EDCI/HOBt under inert conditions.

- Acetamide Functionalization : Reaction of the intermediate aryl amine with acetyl chloride in dichloromethane.

Reaction optimization includes solvent selection (e.g., ethanol for solubility control) and temperature gradients (reflux for cyclization steps). Characterization via NMR and HPLC ensures purity (>95%) .

Basic: Which analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrazoline ring and substitution patterns (e.g., diastereotopic protons at δ 3.2–4.1 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 432.1452) and fragmentation patterns.

- X-ray Crystallography : Resolves ambiguous stereochemistry in the 4,5-dihydropyrazole core .

Advanced: How can reaction conditions be optimized to improve yield?

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance acylation efficiency by stabilizing intermediates.

- Catalyst Use : KOH or NaH accelerates thioamide alkylation in acetamide coupling steps .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during nitro group reductions.

Example: Ethanol/water mixtures increase yields by 15–20% in recrystallization .

Advanced: How to resolve contradictions in reported bioactivity data?

- Structural Analog Analysis : Compare substituent effects (e.g., anti-exudative activity drops 30% when replacing 4-chlorophenyl with 4-methylphenyl) .

- Dose-Response Studies : Establish EC values under standardized assays (e.g., LPS-induced edema models).

- Statistical Modeling : Use ANOVA to identify outliers in IC datasets (p < 0.05) .

Advanced: What strategies guide the design of analogs with enhanced activity?

- Bioisosteric Replacement : Swap furan with thiophene to improve metabolic stability.

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to enhance target binding.

- Fragment-Based Design : Use X-ray data to optimize hydrogen bonding with kinase active sites.

Example SAR Table :

| Substituent (R) | LogP | IC (μM) | Target Affinity |

|---|---|---|---|

| 4-Cl | 3.1 | 0.45 | COX-2 |

| 4-OCH3 | 2.8 | 1.2 | COX-2 |

| 4-NO2 | 3.5 | 0.32 | COX-2 |

| Data from . |

Basic: Which functional groups are key to its bioactivity?

- Furan Rings : Participate in π-π stacking with aromatic residues in enzyme active sites.

- Acetamide Moiety : Enhances solubility and hydrogen-bond donor capacity.

- 4,5-Dihydropyrazole Core : Stabilizes the bioactive conformation via chair-like puckering .

Advanced: How to validate target engagement in biological assays?

- SPR Biosensing : Measure binding kinetics (k/k) to purified COX-2 (KD ≈ 120 nM).

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in HEK293 cells (ΔT = 4.2°C).

- Knockdown Studies : siRNA-mediated COX-2 silencing reduces anti-inflammatory effects by 70% .

Basic: What is its stability profile under varying conditions?

- pH Stability : Degrades <5% at pH 5–7 (24 hrs); hydrolyzes rapidly at pH >10.

- Light Sensitivity : Store in amber vials to prevent furan ring photooxidation.

- Thermal Stability : Stable up to 150°C (DSC data) but decomposes above 200°C .

Advanced: Which computational methods support SAR studies?

- Molecular Dynamics (MD) : Simulate binding modes to MAPK14 (RMSD < 2.0 Å over 100 ns).

- QSAR Modeling : Use Gaussian-based descriptors (R = 0.89 for cytotoxicity prediction).

- Docking (AutoDock Vina) : Identify key interactions (e.g., hydrogen bonds with Thr513 of EGFR) .

Advanced: How to address solubility limitations in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.